HG-10-102-01 is a 2-anilino-4-methylamino-5-chloropyrimidine derivative. [] It has been identified as a potent and selective inhibitor of both wild-type LRRK2 and the G2019S mutant form of the enzyme. [] HG-10-102-01 has been investigated for its potential as a research tool in studying Parkinson's disease (PD) due to its ability to inhibit LRRK2, an enzyme implicated in the pathogenesis of the disease. [, ]
Hg-10-102-01 is a synthetic organic compound characterized as a selective small-molecule inhibitor of leucine-rich repeat kinase 2 (LRRK2). It is notable for its ability to penetrate the blood-brain barrier, making it a candidate for therapeutic applications in neurological disorders, particularly those associated with LRRK2 mutations, such as Parkinson's disease. The compound has the chemical formula and a CAS number of 1351758-81-0, indicating its unique identity in chemical databases.
Hg-10-102-01 was developed as part of research into LRRK2 inhibitors, which are being explored for their potential in treating neurodegenerative diseases. It falls under the category of synthetic organic compounds and is classified as a small-molecule inhibitor. Its design aims to selectively target both wild-type and G2019S mutant forms of LRRK2, which are implicated in various pathophysiological processes in the brain .
The molecular structure of Hg-10-102-01 can be described by its chemical formula . The structure features:
The compound's three-dimensional structure can be analyzed using computational chemistry tools or X-ray crystallography if available. Structural data can provide insights into its binding interactions with LRRK2.
Hg-10-102-01 primarily functions through inhibition of LRRK2 activity. The mechanism involves binding to the kinase domain of LRRK2, preventing substrate phosphorylation. Notably, it has shown substantial inhibition of Ser910 and Ser935 phosphorylation sites on LRRK2 .
The specific kinetics of the reaction between Hg-10-102-01 and LRRK2 would typically be assessed using biochemical assays such as:
Hg-10-102-01 acts by selectively inhibiting the enzymatic activity of LRRK2, which is involved in various signaling pathways related to neuronal health. The interaction disrupts downstream signaling cascades that contribute to neurodegeneration.
Pharmacological studies have demonstrated that Hg-10-102-01 effectively reduces LRRK2-mediated phosphorylation events in cellular models, supporting its potential therapeutic role .
Hg-10-102-01 exhibits characteristics typical of small organic molecules:
Chemical properties include stability under physiological conditions, solubility profiles (often soluble in organic solvents), and reactivity patterns relevant to its function as an inhibitor.
Relevant analyses include:
Hg-10-102-01 is primarily researched for its potential applications in treating neurodegenerative diseases linked to LRRK2 mutations. Its ability to penetrate the blood-brain barrier makes it particularly valuable for developing therapies aimed at conditions like Parkinson's disease. Ongoing studies focus on evaluating its efficacy and safety profiles in preclinical models .
The discovery of LRRK2 inhibitors evolved from the genetic understanding of PD. Mutations in LRRK2 (particularly G2019S) account for up to 5–15% of familial PD cases and 1–3% of sporadic PD, making it a high-priority therapeutic target [1] [5]. Early inhibitors like LRRK2-IN-1 suffered from suboptimal selectivity, pharmacokinetics, and limited blood-brain barrier (BBB) penetration. For example, LRRK2-IN-1 inhibited several off-target kinases (e.g., ABL1, TYK2) at pharmacologically relevant concentrations, complicating mechanistic studies [7].
Hg-10-102-01 represented a second-generation inhibitor designed to overcome these limitations. Its optimization focused on enhancing kinase selectivity, cellular potency, and brain bioavailability. Key milestones included:
Inhibitor | LRRK2 IC50 (nM) | Key Advantages | Limitations |
---|---|---|---|
LRRK2-IN-1 | 13–20 (WT) | First selective tool compound | Poor brain penetration; off-target activity |
Hg-10-102-01 | 20.3 (WT); 3.2 (G2019S) | Enhanced brain penetration; cellular activity | Short half-life (0.13 h) |
GSK2578215A | ~8–30 (WT) | Improved selectivity | Limited in vivo data |
Hg-10-102-01 serves as a pivotal tool for probing LRRK2’s pathophysiological functions. Key research applications include:
Target Engagement and Cellular Efficacy
Hg-10-102-01 inhibits LRRK2 kinase activity by competitively binding the ATP-binding site. In HEK293 cells expressing wild-type or G2019S-mutant LRRK2, it reduced phosphorylation of Ser910/Ser935 (validated biomarkers of LRRK2 activity) with IC50 values of 0.1–0.3 μM [5] [9]. This dephosphorylation disrupts 14-3-3 protein binding, altering LRRK2 subcellular localization and stability [1]. Crucially, it inhibited Rab10 phosphorylation (Thr73), a direct substrate of LRRK2 linked to vesicular trafficking and ciliogenesis [1] [9].
In Vivo Pharmacodynamic Studies
In wild-type mice, intraperitoneal administration (50–100 mg/kg) induced near-complete dephosphorylation of Ser910/Ser935 in the brain, kidney, and spleen, confirming BBB penetration and target engagement [5] [9]. At lower doses (10–30 mg/kg), partial inhibition was observed in the brain, highlighting dose-dependent effects. Oral administration (10 mg/kg) showed 67% bioavailability but a short half-life (0.13 h), limiting therapeutic utility yet validating its use in acute studies [9].
Imaging and Diagnostic Applications
The methoxy group in Hg-10-102-01’s structure enabled radiolabeling with carbon-11 ([11C]Hg-10-102-01) for positron emission tomography (PET) imaging. This radiotracer exhibited high radiochemical purity (>99%) and specific activity (370–1110 GBq/μmol), allowing non-invasive quantification of LRRK2 expression in PD models [2] [6].
Hg-10-102-01’s design incorporated strategic modifications to optimize potency, selectivity, and brain exposure:
Core Scaffold and Binding Motifs
Mutation-Dependent Inhibition
Hg-10-102-01 exhibited differential potency against LRRK2 mutants:
Target | IC50 | Significance |
---|---|---|
LRRK2 (WT) | 20.3 nM | Primary target |
LRRK2 (G2019S) | 3.2 nM | Enhanced potency against PD-linked mutant |
LRRK2 (A2016T) | 153.7 nM | Steric hindrance in ATP pocket |
MNK2 | 0.6 µM | Off-target (moderate selectivity) |
MLK1 | 2.1 µM | Off-target (minimal cross-reactivity) |
Selectivity Profile
At 1 μM, Hg-10-102-01 showed >50-fold selectivity against 98% of 468 kinases tested, except MNK2 (IC50 = 0.6 μM) and MLK1 (IC50 = 2.1 μM) [5] [9]. This selectivity was attributed to the morpholino group, which reduced hydrophobic interactions with off-target kinases.
CAS No.: 572-32-7
CAS No.: 712349-95-6
CAS No.: 105373-75-9
CAS No.: 548-74-3
CAS No.: 41758-43-4
CAS No.: 571-72-2